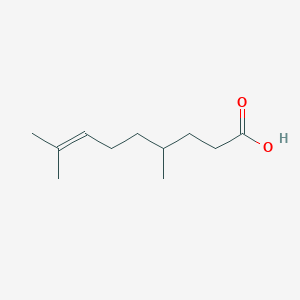

4,8-Dimethylnon-7-enoic acid

Description

4,8-Dimethylnon-7-enoic acid is a branched-chain unsaturated fatty acid characterized by a nine-carbon backbone with methyl groups at positions 4 and 8 and a double bond at position 6. Branched-chain fatty acids like this often exhibit unique physical properties (e.g., lower melting points compared to linear analogs) and biological activities due to steric and electronic effects .

Properties

CAS No. |

62498-85-5 |

|---|---|

Molecular Formula |

C11H20O2 |

Molecular Weight |

184.27 g/mol |

IUPAC Name |

4,8-dimethylnon-7-enoic acid |

InChI |

InChI=1S/C11H20O2/c1-9(2)5-4-6-10(3)7-8-11(12)13/h5,10H,4,6-8H2,1-3H3,(H,12,13) |

InChI Key |

VMDADXVJUBKTJB-UHFFFAOYSA-N |

Canonical SMILES |

CC(CCC=C(C)C)CCC(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,8-Dimethylnon-7-enoic acid can be achieved through several methods. One common approach involves the hydrogenation of homogeraniol, which proceeds smoothly to give 4,8-dimethylnon-7-enol in high yield . This intermediate can then be oxidized to form the desired acid.

Industrial Production Methods: Industrial production of this compound typically involves large-scale hydrogenation and oxidation processes. These methods are optimized to ensure high yield and purity, making the compound suitable for various applications.

Chemical Reactions Analysis

Types of Reactions: 4,8-Dimethylnon-7-enoic acid undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form various derivatives.

Reduction: Reduction reactions can convert the double bond to a single bond, altering the compound’s properties.

Substitution: Substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for reduction.

Substitution: Halogenating agents such as bromine or chlorine can be used for substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce saturated fatty acids.

Scientific Research Applications

4,8-Dimethylnon-7-enoic acid has a wide range of scientific research applications:

Chemistry: It is used as a precursor in the synthesis of various organic compounds.

Biology: The compound is studied for its role in biological systems, particularly in lipid metabolism.

Mechanism of Action

The mechanism of action of 4,8-Dimethylnon-7-enoic acid involves its interaction with specific molecular targets and pathways. The compound can modulate the activity of enzymes involved in lipid metabolism, leading to various biological effects. Additionally, its structure allows it to interact with cell membranes, influencing membrane fluidity and function .

Comparison with Similar Compounds

Structural Analogues and Functional Group Variations

The provided evidence includes compounds with structural similarities or contrasting functional groups. Below is a comparative analysis:

Note: Direct references to this compound are absent in the provided evidence; structural inferences are based on general organic chemistry principles.

Key Observations:

- Functional Group Diversity: Unlike 8-O-Acetylshanzhiside Methyl Ester (acetyloxy and glycosidic ether groups ), this compound lacks oxygen-rich substituents, favoring hydrophobicity.

- Reactivity: The diketone and ethoxy groups in 7-Ethoxy-4,7-dioxoheptanoic acid enable keto-enol tautomerism and esterification reactions , whereas the enoic acid group in the target compound may participate in conjugate addition or hydrogenation.

- Biological Relevance: Methyl esters and acetylated derivatives (e.g., ) are common in drug delivery systems, while carboxylic acids like this compound may serve as biosynthetic precursors or surfactants.

Physical and Chemical Properties

Hypothetical properties of this compound are inferred from structural analogs:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.